molecular formula C27H30N6O3 B12422594 Ret-IN-8

Ret-IN-8

Cat. No.: B12422594
M. Wt: 486.6 g/mol
InChI Key: CCOLQMCRERFSQU-AREMUKBSSA-N
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Description

Ret-IN-8 is a chemical compound known for its role as an inhibitor of the rearranged during transfection (RET) kinase. This compound has garnered significant attention in the field of cancer research due to its potential therapeutic applications. RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrations in RET signaling are implicated in various cancers, including non-small cell lung cancer and thyroid carcinomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ret-IN-8 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired specifications and to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ret-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, enhancing its therapeutic potential .

Scientific Research Applications

Ret-IN-8 is extensively used in scientific research, particularly in the field of cancer biology. Its primary application is as a RET kinase inhibitor, making it a valuable tool for studying RET-related signaling pathways and their role in cancer progression. Additionally, this compound is used in drug development and preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .

In biology, this compound helps researchers understand the molecular mechanisms underlying RET-driven cancers. In medicine, it is explored for its potential to treat cancers with RET alterations. In the industry, this compound is used in the development of targeted therapies and personalized medicine approaches .

Mechanism of Action

Ret-IN-8 exerts its effects by inhibiting the activity of the RET kinase. RET kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to the active site of RET kinase, this compound prevents its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT, RAS/RAF, and MAPK pathways, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Ret-IN-8 is compared with other RET kinase inhibitors, such as Selpercatinib and Pralsetinib. While all these compounds target RET kinase, this compound is unique in its specific binding affinity and selectivity. Selpercatinib and Pralsetinib are also selective RET inhibitors but may have different pharmacokinetic properties and clinical efficacy profiles .

List of Similar Compounds

This compound stands out due to its specific inhibition of RET kinase, making it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-(3,6-dihydro-2H-pyran-4-yl)-4-[6-[4-[(2R)-2-hydroxy-3-methylbutanoyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C27H30N6O3/c1-18(2)26(34)27(35)32-9-7-31(8-10-32)24-4-3-20(15-29-24)23-13-21(19-5-11-36-12-6-19)17-33-25(23)22(14-28)16-30-33/h3-5,13,15-18,26,34H,6-12H2,1-2H3/t26-/m1/s1

InChI Key

CCOLQMCRERFSQU-AREMUKBSSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O

Origin of Product

United States

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